molecular formula C13H18N4OSi B14418262 1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one CAS No. 84655-26-5

1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one

Katalognummer: B14418262
CAS-Nummer: 84655-26-5
Molekulargewicht: 274.39 g/mol
InChI-Schlüssel: ZEOUXZAHHWLNFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one is an organic compound that features a phenyl group, a trimethylsilyl group, and a tetrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one typically involves multiple steps. One common method includes the reaction of a phenylacetone derivative with a trimethylsilylacetylene under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: The compound can be used in the development of new materials or as a precursor in industrial chemical processes.

Wirkmechanismus

The mechanism of action of 1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one involves its interaction with molecular targets and pathways within a system. The specific mechanism depends on the context in which the compound is used. For example, in a biological system, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl group but different functional groups.

    1-Phenyl-2-trimethylsilylacetylene: Shares the trimethylsilyl group but differs in other structural aspects.

    3,5-Dimethyl-1-phenylpyrazole: Contains a phenyl group and a heterocyclic ring but differs in overall structure.

Uniqueness

1-Phenyl-3-[5-(trimethylsilyl)-2H-tetrazol-2-yl]propan-2-one is unique due to the presence of both the trimethylsilyl group and the tetrazole ring, which confer distinct chemical properties and potential reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

84655-26-5

Molekularformel

C13H18N4OSi

Molekulargewicht

274.39 g/mol

IUPAC-Name

1-phenyl-3-(5-trimethylsilyltetrazol-2-yl)propan-2-one

InChI

InChI=1S/C13H18N4OSi/c1-19(2,3)13-14-16-17(15-13)10-12(18)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI-Schlüssel

ZEOUXZAHHWLNFN-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C1=NN(N=N1)CC(=O)CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.